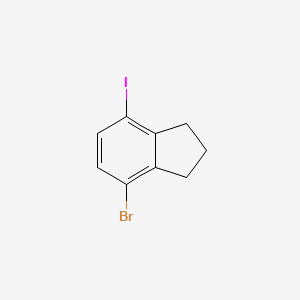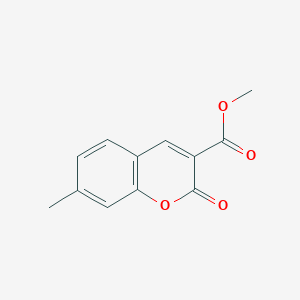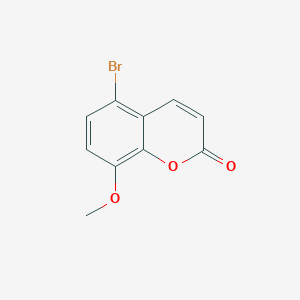
5-Bromo-4-(6-methyl-3-pyridyl)imidazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-(6-methyl-3-pyridyl)imidazole-2-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a bromine atom, a pyridyl group, and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(6-methyl-3-pyridyl)imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-3-pyridinecarboxaldehyde with a brominated imidazole precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-Bromo-4-(6-methyl-3-pyridyl)imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Bromo-4-(6-methyl-3-pyridyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(6-methyl-3-pyridyl)imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
5-Bromo-4-(6-methyl-3-pyridyl)imidazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
作用機序
The mechanism of action of 5-Bromo-4-(6-methyl-3-pyridyl)imidazole-2-carbaldehyde is largely dependent on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the bromine atom and the aldehyde group can facilitate interactions with nucleophilic sites in proteins or DNA, potentially leading to biological activity .
類似化合物との比較
Similar Compounds
4-(6-Methyl-3-pyridyl)imidazole-2-carbaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromo-4-(3-pyridyl)imidazole-2-carbaldehyde: Similar structure but without the methyl group on the pyridyl ring, which can affect its chemical properties and applications.
Uniqueness
5-Bromo-4-(6-methyl-3-pyridyl)imidazole-2-carbaldehyde is unique due to the combination of the bromine atom, the methyl-substituted pyridyl group, and the aldehyde functional group. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds .
特性
分子式 |
C10H8BrN3O |
|---|---|
分子量 |
266.09 g/mol |
IUPAC名 |
5-bromo-4-(6-methylpyridin-3-yl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H8BrN3O/c1-6-2-3-7(4-12-6)9-10(11)14-8(5-15)13-9/h2-5H,1H3,(H,13,14) |
InChIキー |
LOZQYOMSMXZRBC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)C2=C(NC(=N2)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


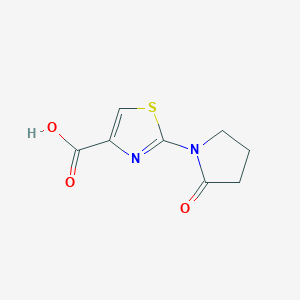
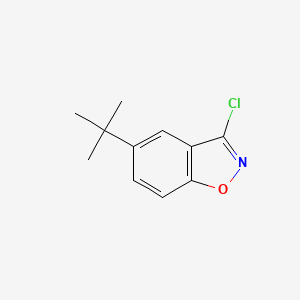
![Butylamine, 4-(benzyloxy)-3-[(benzyloxy)methyl]-](/img/structure/B13699648.png)
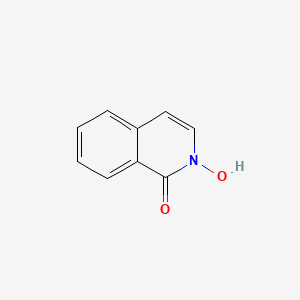
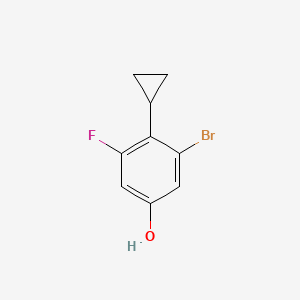
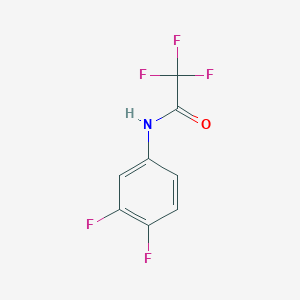
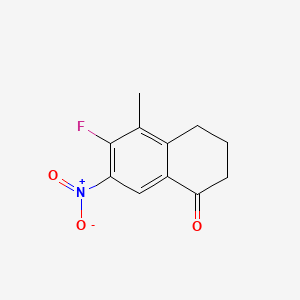
![2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol](/img/structure/B13699678.png)
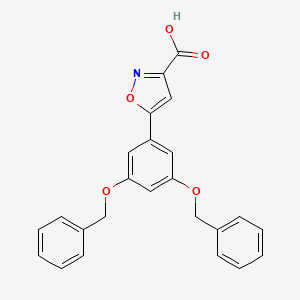
![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13699696.png)
